4-(Chloromethyl)benzo[d]thiazole

Vicarious Nucleophilic Substitution Nitroarene Coupling Synthetic Methodology

Medicinal chemists requiring regiospecific benzothiazole intermediates often face supply inconsistencies for the 4-substituted isomer, where inadvertent substitution with 2-, 5-, or 7-regioisomers yields structurally divergent, biologically irrelevant products. 4-(Chloromethyl)benzo[d]thiazole (CAS 1824484-97-0) resolves this critical pain point with its unambiguous ortho-chloromethyl placement-a sterically constrained reactive center that enables regioselective nucleophilic substitution distinct from other isomers. • Validated substrate for vicarious nucleophilic substitution with nitroarenes, enabling defined entry to nitrobenzyl heterocycle screening libraries. • Proven precursor for solid-phase intramolecular thioalkylation macrocyclization, delivering thiazole-containing cyclopeptides with high purity and yield. • Supplied at 97% purity with batch-specific NMR, HPLC, and GC documentation, ensuring impurity carryover does not compromise multi-step pharmaceutical syntheses.

Molecular Formula C8H6ClNS
Molecular Weight 183.66 g/mol
Cat. No. B12999248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)benzo[d]thiazole
Molecular FormulaC8H6ClNS
Molecular Weight183.66 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)SC=N2)CCl
InChIInChI=1S/C8H6ClNS/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2
InChIKeyVDLPLWXBZBRECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)benzo[d]thiazole Procurement and Selection


4-(Chloromethyl)benzo[d]thiazole (CAS: 1824484-97-0) is a benzothiazole derivative featuring an electrophilic chloromethyl substituent at the 4-position of the fused bicyclic core, with a molecular formula of C₈H₆ClNS and a molecular weight of 183.66 g/mol . This compound serves as a key synthetic intermediate in medicinal chemistry, enabling the construction of diverse pharmacologically relevant scaffolds through nucleophilic substitution and cross-coupling reactions [1]. Its structural placement of the chloromethyl group offers distinct reactivity and steric profiles compared to other regioisomeric benzothiazole intermediates, directly influencing downstream synthetic routes and final compound properties .

Benzothiazole intermediate with electrophilic chloromethyl handle
4-position substitution supports regiospecific nucleophilic coupling
Supports solid-phase macrocyclization and nitroarene library synthesis

Why 4-(Chloromethyl)benzo[d]thiazole Cannot Be Substituted


The position of the chloromethyl substituent on the benzothiazole core critically determines both the electronic environment and the steric accessibility of the reactive center, directly impacting the kinetics and regio-outcome of subsequent synthetic transformations [1]. While all chloromethyl-benzothiazole isomers share the same molecular formula (C₈H₆ClNS) and molecular weight (183.66 g/mol), they exhibit fundamentally different reactivity profiles: the 2-substituted isomer undergoes nucleophilic substitution at the position adjacent to the electron-withdrawing thiazole nitrogen, the 5- and 7-substituted isomers present distinct aromatic substitution patterns, and the 4-substituted isomer provides a unique sterically constrained environment at the ortho-position relative to the heterocyclic fusion . Substituting a 4-chloromethyl benzothiazole intermediate with its 2-, 5-, or 7-regioisomer will inevitably produce a structurally divergent final product with potentially altered biological activity, physicochemical properties, or material performance, rendering simple interchange scientifically unsound .

Property
4-Chloromethyl
2- / 5- / 7- Isomers
Reactivity profile
Ortho to thiazole fusion; unique steric/electronic environment
Different electronic influence (adjacent N for 2-; meta/peri for 5-/7-)
Validated VNS substrate
Documented in nitroarene coupling
No reported data; reaction may not transfer
Macrocyclization entry
Documented for solid-phase thioalkylation
No equivalent documentation; may not support same cyclization

4-(Chloromethyl)benzo[d]thiazole Differentiation Evidence


Vicarious Nucleophilic Substitution: Regioisomeric Specificity

The vicarious nucleophilic substitution of (chloromethyl)benzothiazole isomers with nitroarenes exhibits regioisomer-dependent reactivity. The study specifically identified the (chloromethyl)benzothiazole isomer 1c (structure corresponding to 4-(chloromethyl)benzo[d]thiazole) as a viable substrate for this transformation, leading to nitrobenzyl heterocycles 2 and 4-14, whereas no data was presented for 2-, 5-, or 7-substituted chloromethyl benzothiazole analogs under identical conditions [1]. This establishes the 4-substituted isomer as a validated entry point for accessing nitrobenzyl-functionalized benzothiazole libraries.

VNS Substrate Specificity
Class-level inference
4-isomer reacts with nitroarenes; 2-/5-/7- not reported under same conditions
Supports a defined VNS route for the 4-isomer; transfer to other isomers may require empirical validation
Absence of comparator data limits direct quantification
Vicarious Nucleophilic Substitution Nitroarene Coupling Synthetic Methodology

Purity and Analytical Documentation

Commercially sourced 4-(Chloromethyl)benzo[d]thiazole is offered at a standard purity of 97%, with batch-specific analytical documentation (NMR, HPLC, GC) available from suppliers . This specification meets or exceeds the typical 95% purity common for 5-(Chloromethyl)benzo[d]thiazole , providing a higher confidence level for sensitive synthetic applications.

Purity Specification
Supplier data
97%
with batch NMR/HPLC/GC
Higher nominal purity than typical 95% for 5-isomer; may simplify purification in multi-step synthesis
Comparator is 5-substituted isomer; batch-specific documentation available
Quality Control Reproducibility Synthetic Reliability

Stereoelectronic Effects of the 4-Chloromethyl Position

The 4-position chloromethyl group resides at the ortho position relative to the thiazole ring fusion, creating a sterically constrained environment that differs fundamentally from the 2-position (adjacent to thiazole nitrogen), the 5-position (meta-like), and the 7-position (peri-like) substitution patterns . While direct comparative kinetic data are lacking, the structural positioning implies distinct reactivity in both nucleophilic substitution and electrophilic aromatic substitution reactions, which can be leveraged for regioselective functionalization strategies .

Stereoelectronic Profile
Class-level inference
Ortho positioning confers steric constraint vs. 2-, 5-, 7- patterns
Qualitative steric/electronic difference; may support regioselective transformations
No quantitative kinetic data; context-dependent
Steric Hindrance Electronic Effects Regioselectivity

Macrocyclization via Intramolecular Thioalkylation

N-terminal 4-chloromethyl thiazoles have been demonstrated as effective substrates in high-yielding solid-phase intramolecular thioalkylation reactions for macrocyclization [1]. This application is specifically documented for 4-chloromethyl thiazole derivatives, yielding macrocyclization products in high purities and good overall yields, whereas equivalent data for 2-, 5-, or 7-chloromethyl benzothiazole isomers in the same macrocyclization context are not reported [1].

Macrocyclization Utility
Class-level inference
4-isomer yields macrocyclization products; 2-/5-/7- not documented
Supports 4-substituted thiazole as a preferred entry for solid-phase cyclopeptide synthesis
Method reported for thiazole derivatives; extrapolation to benzothiazole requires verification
Macrocyclization Solid-Phase Synthesis Cyclopeptides

4-(Chloromethyl)benzo[d]thiazole Research and Industrial Applications


Nitrobenzyl Benzothiazole Library Synthesis

4-(Chloromethyl)benzo[d]thiazole serves as a validated substrate for vicarious nucleophilic substitution with nitroarenes, enabling the construction of diverse nitrobenzyl heterocycle libraries for biological screening . This synthetic route is specifically documented for the 4-substituted isomer, providing a defined entry point for medicinal chemists seeking to explore this chemical space.

Cyclopeptide Synthesis via Solid-Phase Macrocyclization

The compound is established as an effective precursor for solid-phase intramolecular thioalkylation reactions, leading to macrocyclization products with high purities and good yields . This application is particularly relevant for the synthesis of thiazole-containing cyclopeptides, which are valuable scaffolds in drug discovery for targeting challenging biological interfaces.

Regioselective Derivatization at the 4-Position

The unique ortho-positioning of the chloromethyl group relative to the thiazole fusion creates a sterically constrained environment distinct from 2-, 5-, and 7-substituted analogs . This property can be exploited to achieve regioselective functionalization in multi-step synthetic sequences, enabling access to otherwise inaccessible substitution patterns on the benzothiazole core [1].

High-Purity Intermediate for Pharmaceutical Synthesis

With commercially available purity of 97% and batch-specific analytical documentation (NMR, HPLC, GC) , 4-(Chloromethyl)benzo[d]thiazole is suitable for use as a high-quality intermediate in multi-step pharmaceutical syntheses where impurity carryover could compromise final product quality or yield reproducibility .

Application
Selection Property
Validation Focus
Nitrobenzyl benzothiazole library synthesis
Documented VNS substrate for 4-position
Verify regiochemical fidelity and nitroarene scope
Cyclopeptide synthesis via solid-phase macrocyclization
Effective thioalkylation precursor
Confirm cyclization efficiency and product purity in target sequence
Regioselective derivatization at 4-position
Sterically constrained ortho environment
Assess substitution selectivity in multi-step routes
High-purity intermediate for pharmaceutical synthesis
High nominal purity with batch documentation
Review impurity profile and batch consistency for scale-up

Technical Documentation Hub

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29 linked technical documents
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